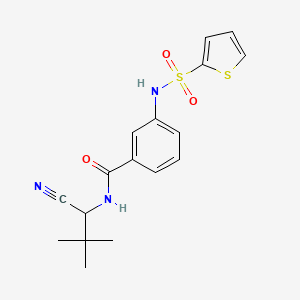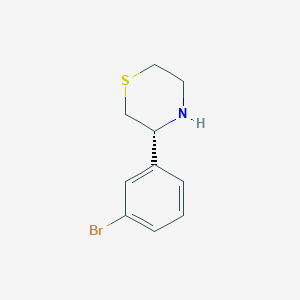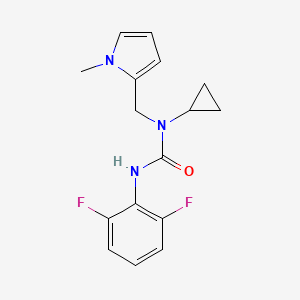![molecular formula C22H20N4O4S B2499723 3-(1-(2-(benzo[d]oxazol-2-iltio)acetil)piperidin-4-il)quinazolina-2,4(1H,3H)-diona CAS No. 1904019-62-0](/img/structure/B2499723.png)
3-(1-(2-(benzo[d]oxazol-2-iltio)acetil)piperidin-4-il)quinazolina-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de benzoxazol se han sintetizado y probado por su actividad antibacteriana in vitro contra diversas bacterias como Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae y Salmonella typhi .
Actividad Antifúngica
Estos compuestos también han mostrado actividad antifúngica contra cepas fúngicas como Candida albicans y Aspergillus niger .
Actividad Anticancerígena
Los derivados de benzoxazol se han utilizado en el tratamiento de varios tipos de cáncer. Por ejemplo, han mostrado resultados prometedores contra la línea celular de cáncer de carcinoma colorrectal humano (HCT116) .
Actividad Antiinflamatoria
Los derivados de benzoxazol han mostrado propiedades antiinflamatorias, que podrían ser útiles en el tratamiento de diversas enfermedades inflamatorias .
Actividad Antimicrobiana
Se ha informado que los derivados de benzoxazol tienen actividad antimicrobiana, lo que podría ser útil en el desarrollo de nuevos agentes antimicrobianos .
Tratamiento de Úlceras Pépticas
Algunos derivados de benzoxazol se han utilizado para tratar úlceras pépticas, incluidas las asociadas con fármacos antiinflamatorios no esteroideos .
Actividad Antiparkinson
Los derivados de benzoxazol han mostrado potencial en el tratamiento de la enfermedad de Parkinson .
Inhibición del Virus de la Hepatitis C
Estos compuestos han mostrado potencial para inhibir el virus de la hepatitis C .
Mecanismo De Acción
Target of Action
Benzoxazole derivatives, a key structural component of this compound, have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Benzoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzoxazole derivatives can inhibit the growth of certain bacteria and fungi, while others can inhibit the proliferation of cancer cells .
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by benzoxazole derivatives , it’s likely that this compound may affect multiple biochemical pathways, leading to downstream effects such as inhibition of microbial growth or cancer cell proliferation.
Result of Action
Benzoxazole derivatives have been reported to exhibit various effects, such as inhibiting the growth of certain bacteria and fungi, and inhibiting the proliferation of cancer cells . Therefore, it’s plausible that this compound may have similar effects.
Propiedades
IUPAC Name |
3-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-19(13-31-22-24-17-7-3-4-8-18(17)30-22)25-11-9-14(10-12-25)26-20(28)15-5-1-2-6-16(15)23-21(26)29/h1-8,14H,9-13H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSWRBGLBCVXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2499641.png)
![2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2499644.png)


![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499648.png)

![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)



![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)


